1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide
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Overview
Description
1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a benzyl group substituted with two methyl groups, a phenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2,5-dimethylbenzylamine with a suitable dihydropyridine precursor under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl and phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-dimethylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: Similar structure but lacks the N-phenyl group.
1-(2,5-dimethylbenzyl)-6-oxo-N-methyl-1,6-dihydropyridine-3-carboxamide: Similar structure but has a methyl group instead of a phenyl group.
Uniqueness
1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide is unique due to the presence of both the 2,5-dimethylbenzyl and N-phenyl groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-6-oxo-N-phenylpyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-8-9-16(2)18(12-15)14-23-13-17(10-11-20(23)24)21(25)22-19-6-4-3-5-7-19/h3-13H,14H2,1-2H3,(H,22,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUPFGWFHMEFGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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